N-Acryloyl-2-methylalanine
Overview
Description
N-Acryloyl-2-methylalanine is an organic compound with the molecular formula C7H11NO3. It is a derivative of alanine, where the amino group is substituted with an acryloyl group. This compound is known for its applications in polymer chemistry and materials science due to its ability to undergo polymerization reactions.
Mechanism of Action
Mode of Action
The mode of action of ACG involves its interaction with its targets, leading to various changes. For instance, in the context of hemostasis, ACG can be used to create robust hemostatic sponges. The compound is incorporated into a viscous liquid along with a thickening agent, carboxymethyl cellulose (CMC), and an initiator. This mixture is then swirled to produce bubbles. Upon heating, rapid polymerization is induced, which also aids in bubble expansion, resulting in the formation of a porous hydrogel .
Biochemical Pathways
The biochemical pathways affected by ACG are largely dependent on its specific application. In the case of the hemostatic sponge, the ACG-based sponge can absorb liquid and promote coagulation, thereby affecting the coagulation pathway . .
Result of Action
The result of ACG’s action can vary depending on its application. In the case of the hemostatic sponge, the ACG-based sponge can significantly reduce bleeding time and blood loss due to its high blood absorption capacity and effective concentration of coagulation factors .
Action Environment
The action, efficacy, and stability of ACG can be influenced by various environmental factors. For instance, the formation of the ACG-based sponge involves a heat-induced rapid polymerization process, indicating that temperature is a crucial factor in this context . .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acryloyl-2-methylalanine can be synthesized through the reaction of 2-aminoisobutyric acid with acryloyl chloride. The process involves the following steps :
Reactants: 2-aminoisobutyric acid (47.44 g, 0.46 mmol) and hydroquinone (0.5 g) are added to a solution of sodium hydroxide (36.8 g, 0.92 mmol) in water (200 mL).
Reaction Conditions: The solution is maintained at 0°C under nitrogen for 1 hour.
Addition of Acryloyl Chloride: Acryloyl chloride (41.63 g, 0.46 mmol) is added dropwise to the solution.
Completion: The reaction mixture is stirred until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound typically involve continuous flow processes to ensure efficient and scalable synthesis. These methods often use acryloyl chloride and suitable amines under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Acryloyl-2-methylalanine undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylamides, which are useful in various applications.
Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light.
Substitution: Typically involves nucleophiles such as amines or thiols.
Major Products
Polyacrylamides: Formed through polymerization.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-Acryloyl-2-methylalanine has a wide range of applications in scientific research, including :
Polymer Chemistry: Used as a monomer in the synthesis of various polymers.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical applications.
Industry: Employed in the production of coatings, adhesives, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Acrylamido-2-methylpropanoic acid
- 2-Methyl-2-(prop-2-enamido)propanoic acid
Uniqueness
N-Acryloyl-2-methylalanine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form polymers with unique properties. Its ability to undergo polymerization and substitution reactions makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2-methyl-2-(prop-2-enoylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H,1H2,2-3H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBFWDHYZMVTJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314794 | |
Record name | N-Acryloyl-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29513-50-6 | |
Record name | NSC288647 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acryloyl-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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